2-(5-(3-Methoxyphenyl)-1H-pyrazol-3-yl)acetonitrile
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Overview
Description
2-(5-(3-Methoxyphenyl)-1H-pyrazol-3-yl)acetonitrile is an organic compound that features a pyrazole ring substituted with a 3-methoxyphenyl group and an acetonitrile group
Preparation Methods
The synthesis of 2-(5-(3-Methoxyphenyl)-1H-pyrazol-3-yl)acetonitrile typically involves the reaction of 3-methoxybenzaldehyde with hydrazine hydrate to form 3-methoxyphenylhydrazine. This intermediate then undergoes cyclization with ethyl acetoacetate to form the pyrazole ring. Finally, the resulting pyrazole derivative is reacted with acetonitrile under basic conditions to yield the target compound. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-(5-(3-Methoxyphenyl)-1H-pyrazol-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the nitrile group to an amine.
Substitution: The methoxy group can be substituted with other functional groups using reagents like boron tribromide or sodium hydride.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used but can include amines, alcohols, and other substituted pyrazole derivatives.
Scientific Research Applications
2-(5-(3-Methoxyphenyl)-1H-pyrazol-3-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(5-(3-Methoxyphenyl)-1H-pyrazol-3-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 2-(5-(3-Methoxyphenyl)-1H-pyrazol-3-yl)acetonitrile include other pyrazole derivatives with different substituents on the phenyl ring or the acetonitrile group. These compounds may have similar chemical properties but differ in their biological activity and applications. For example:
2-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)acetonitrile: This compound has a methoxy group at the 4-position of the phenyl ring, which can affect its binding affinity and selectivity for certain targets.
2-(5-(3-Methylphenyl)-1H-pyrazol-3-yl)acetonitrile: The presence of a methyl group instead of a methoxy group can alter the compound’s hydrophobicity and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C12H11N3O |
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Molecular Weight |
213.23 g/mol |
IUPAC Name |
2-[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]acetonitrile |
InChI |
InChI=1S/C12H11N3O/c1-16-11-4-2-3-9(7-11)12-8-10(5-6-13)14-15-12/h2-4,7-8H,5H2,1H3,(H,14,15) |
InChI Key |
UJYJGJCTYZAFBC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=C2)CC#N |
Origin of Product |
United States |
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